
1,3-Thiazole-4-carboxylic acid
Overview
Description
1,3-Thiazole-4-Carboxylic Acid is an organic compound belonging to the class of thiazolecarboxylic acids and derivatives. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a carboxylic acid group attached to the fourth carbon atom. This compound is notable for its aromaticity and is a key building block in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-4-Carboxylic Acid can be synthesized through several methods. Another method includes the oxidation of thiazoline derivatives using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The Hantzsch thiazole synthesis is widely used due to its efficiency and the availability of starting materials. The reaction typically involves mild conditions and yields high-purity products without the need for extensive purification .
Chemical Reactions Analysis
Types of Reactions: 1,3-Thiazole-4-Carboxylic Acid undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position is highly reactive towards electrophilic substitution due to the electron-donating effect of the sulfur atom.
Nucleophilic Substitution: The C-2 position is susceptible to nucleophilic substitution, often involving reagents like thiourea and substituted thioamides.
Oxidation and Reduction: The compound can be oxidized to form thiazole derivatives or reduced under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents are commonly used.
Nucleophilic Substitution: Thiourea and thioamides are typical reagents.
Oxidation: Oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone are employed.
Major Products:
Electrophilic Substitution: Substituted thiazole derivatives.
Nucleophilic Substitution: 2-substituted thiazole derivatives.
Oxidation: Thiazole derivatives with varying degrees of oxidation.
Scientific Research Applications
Medicinal Chemistry
1,3-Thiazole-4-carboxylic acid serves as a crucial building block in the synthesis of biologically active compounds. It has been utilized in the development of:
- Anthelmintic Agents : Compounds derived from thiazole carboxylic acids have shown significant activity against parasitic worms. For instance, thiazole derivatives are intermediates in synthesizing 2-thiazolyl benzimidazoles, which are known for their anthelmintic properties .
- Antimicrobial Agents : Research indicates that thiazole derivatives exhibit antimicrobial activity. The thiazole ring can enhance the interaction with biological targets, making these compounds effective against various bacterial strains .
- Anti-inflammatory and Anticancer Drugs : Thiazole derivatives have been investigated for their potential anti-inflammatory and anticancer activities. Their ability to modulate biological pathways makes them suitable candidates for drug development .
Agriculture
In agricultural chemistry, this compound is explored for its role as a:
- Fungicide : Thiazole derivatives have been reported to possess fungicidal properties, making them useful in protecting crops from fungal infections. They can inhibit the growth of specific pathogens affecting agricultural yields .
- Plant Growth Regulators : Some studies suggest that thiazole compounds can act as growth regulators, promoting plant growth and enhancing resistance to environmental stressors .
Material Science
The unique chemical structure of this compound allows it to be utilized in material science:
- Polymer Chemistry : Thiazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .
- Dyes and Pigments : The thiazole ring system is also explored in creating dyes and pigments due to its ability to impart color stability and vibrancy in various applications .
Analytical Chemistry
Recent advancements have highlighted the use of this compound in analytical methods:
- Gas Chromatography-Mass Spectrometry (GC-MS) : A method has been developed to identify and quantify thiazole carboxylic acids in biological samples, demonstrating its potential role in clinical diagnostics and research settings . This method involves derivatization with isobutyl chloroformate (IBCF) and has shown applicability in analyzing human urine samples.
Case Study 1: Synthesis of Anthelmintic Agents
A study demonstrated the synthesis of 2-thiazolyl benzimidazoles from thiazole carboxylic acids. These compounds exhibited potent activity against nematode parasites, showcasing the potential of thiazole derivatives in veterinary medicine.
Case Study 2: Development of Fungicides
Research focused on synthesizing novel thiazole-based fungicides revealed their effectiveness against common crop pathogens. Field trials indicated significant yield improvements when applied to affected crops.
Mechanism of Action
The mechanism of action of 1,3-Thiazole-4-Carboxylic Acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Thiazole-4-Carboxylic Acid can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 1,3-thiazole, and thiazole-2-carboxylic acid.
Uniqueness: The presence of the carboxylic acid group at the fourth position distinguishes this compound from other thiazole derivatives.
Biological Activity
1,3-Thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.
- Chemical Formula : CHNOS
- Molecular Weight : 129.137 g/mol
- Structure : The thiazole ring contributes to its reactivity and biological activity, making it a valuable scaffold in drug design.
Synthesis
This compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing thiourea and α-bromo acids.
- Cyclization : Involves the cyclization of 2-amino thiazoles with carboxylic acids.
Biological Activities
-
Antimicrobial Activity
- Several studies have reported the antimicrobial properties of 1,3-thiazole derivatives. For instance, derivatives synthesized from this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied depending on the substituents on the thiazole ring .
- A study demonstrated that specific derivatives showed potent antifungal activity at concentrations as low as 50 μg/mL against various fungal strains .
-
Antiviral Activity
- Compounds derived from this compound have shown promising results in inhibiting viral replication. For example, certain derivatives were evaluated for their ability to inhibit the influenza A virus neuraminidase with IC values comparable to standard antiviral agents .
- Another study highlighted that some thiazole derivatives exhibited antiviral activity against Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications .
- Anti-inflammatory and Analgesic Effects
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : Some derivatives may modulate receptor pathways associated with inflammation and pain.
Table 1: Summary of Biological Activities of this compound Derivatives
Notable Research Findings
- A study published in Acta Phytopathologica Sinica demonstrated that specific thiazole derivatives exhibited over 50% inhibition against TMV in various models including protective and curative treatments .
- Another investigation into thiazolidine derivatives showed moderate inhibitory effects against neuraminidase, indicating potential for further development as antiviral agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3-thiazole-4-carboxylic acid derivatives, and how are they optimized?
- Methodological Answer : A widely used approach involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt in dichloromethane, followed by Boc deprotection with TFA. Purification is typically achieved via silica gel chromatography with gradients of hexane/ethyl acetate . Optimization includes adjusting reaction times (6–15 hours) and stoichiometric ratios of reagents to improve yields (e.g., 58–76% yields reported) .
Q. How is the crystal structure of this compound derivatives determined experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Data collection involves high-resolution diffraction measurements, with refinement against twinned data when necessary. SHELX programs are preferred for small-molecule structures due to their robustness in handling complex crystallographic challenges .
Q. What spectroscopic techniques are essential for characterizing thiazole-4-carboxylic acid derivatives?
- Methodological Answer :
- NMR : and NMR (e.g., δ 172.98 ppm for carbonyl groups in DMSO-d) confirm regiochemistry and substituent effects .
- Mass Spectrometry : ESI-MS validates molecular weights (e.g., [M+H] peaks for derivatives like CHNO) .
- IR : Carboxylic acid C=O stretches (~1700 cm) and thiazole ring vibrations (~1450 cm) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. X-ray symmetry) require cross-validation:
- Dynamic NMR to probe conformational exchange.
- DFT calculations to model electronic environments and predict NMR shifts.
- Revisiting crystallization conditions to rule out polymorphism or solvate formation .
Q. What computational strategies are effective in designing thiazole-4-carboxylic acid-based enzyme inhibitors?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina screen binding affinities to target proteins (e.g., GSK-3β or CDK1).
- Retrosynthetic AI : Platforms predict feasible routes using databases like Reaxys (e.g., one-step synthesis of ethyl 2-amino-thiazole-4-carboxylate derivatives) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with biological activity .
Q. How can enantiomeric purity be ensured in asymmetric syntheses of thiazole-4-carboxylic acid derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)- or (R)-Boc-protected amino acids to control stereochemistry at the 4-position .
- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed cross-couplings or organocatalysts (e.g., proline derivatives) for enantioselective C–N bond formation.
- Chiral HPLC : Validate purity using columns like Chiralpak IA/IB with hexane/IPA mobile phases .
Q. What strategies mitigate challenges in pharmacological profiling of thiazole-4-carboxylic acid derivatives?
- Methodological Answer :
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG) or prodrug approaches (e.g., esterification of the carboxylic acid group) .
- In Vivo Efficacy : Prioritize derivatives with IC < 10 µM in target assays (e.g., anticancer activity in MCF-7 cells) .
Properties
IUPAC Name |
1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVYYTRDXNKRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307857 | |
Record name | Thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-08-8 | |
Record name | 4-Thiazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thiazolecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-THIAZOLECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1ZOP7MLZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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